molecular formula C21H22N2O3 B11542373 (5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone

(5-Benzyloxy-3-methyl-1H-indol-2-yl)-morpholin-4-yl-methanone

Cat. No.: B11542373
M. Wt: 350.4 g/mol
InChI Key: QDPVAKMAFHOZNR-UHFFFAOYSA-N
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Description

5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-INDOLE is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a methyl group, a morpholine-4-carbonyl group, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-INDOLE typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole core, followed by the introduction of the benzyloxy and methyl groups through electrophilic substitution reactions. The morpholine-4-carbonyl group is then introduced via amide bond formation using appropriate coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to speed up the reactions.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the morpholine-4-carbonyl moiety can be reduced to an alcohol.

    Substitution: The indole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-INDOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-PYRROLE
  • 5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-PYRAZOLE

Comparison: Compared to these similar compounds, 5-(BENZYLOXY)-3-METHYL-2-(MORPHOLINE-4-CARBONYL)-1H-INDOLE is unique due to its indole core, which provides distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(3-methyl-5-phenylmethoxy-1H-indol-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C21H22N2O3/c1-15-18-13-17(26-14-16-5-3-2-4-6-16)7-8-19(18)22-20(15)21(24)23-9-11-25-12-10-23/h2-8,13,22H,9-12,14H2,1H3

InChI Key

QDPVAKMAFHOZNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)N4CCOCC4

Origin of Product

United States

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